molecular formula C5H11NO2S B13174747 (1-Methylcyclopropyl)methanesulfonamide

(1-Methylcyclopropyl)methanesulfonamide

Cat. No.: B13174747
M. Wt: 149.21 g/mol
InChI Key: GRPVQHNSHNGSMS-UHFFFAOYSA-N
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Description

(1-Methylcyclopropyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylcyclopropyl)methanesulfonamide typically involves the reaction of 1-methylcyclopropylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

1-Methylcyclopropylamine+Methanesulfonyl chlorideThis compound+HCl\text{1-Methylcyclopropylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 1-Methylcyclopropylamine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(1-Methylcyclopropyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated sulfonamides.

Scientific Research Applications

(1-Methylcyclopropyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methylcyclopropyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler sulfonamide with similar chemical properties.

    N-(2-methylthio-1-p-toluenesulfonyl)methanesulfonamide: A derivative used in organic synthesis.

Uniqueness

(1-Methylcyclopropyl)methanesulfonamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

(1-methylcyclopropyl)methanesulfonamide

InChI

InChI=1S/C5H11NO2S/c1-5(2-3-5)4-9(6,7)8/h2-4H2,1H3,(H2,6,7,8)

InChI Key

GRPVQHNSHNGSMS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)CS(=O)(=O)N

Origin of Product

United States

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